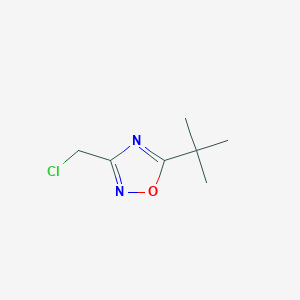

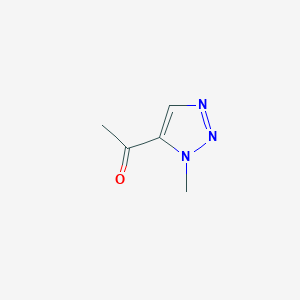

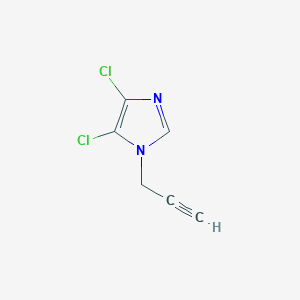

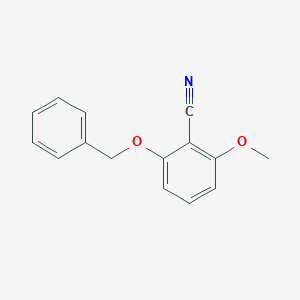

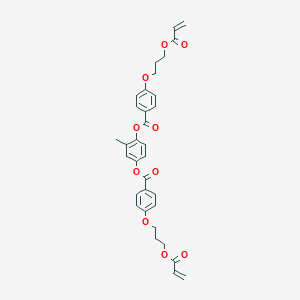

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

説明

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a compound that belongs to the class of 1,2,3-triazoles . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

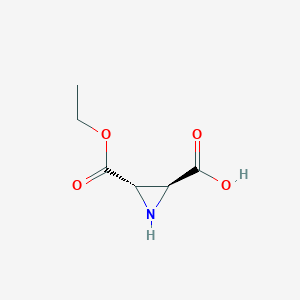

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material can be (S)-(-) ethyl lactate . This compound then undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be determined by spectral analysis . The synthesized compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone are mainly the “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions are used in the synthesis of the compound and its analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be determined by various spectroscopic techniques. For instance, 1H NMR, 13C NMR, FT-IR, and HRMS are used for characterization .科学的研究の応用

Drug Discovery

1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and industry .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Materials Science

In materials science, 1,2,3-triazoles are used . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and industry .

作用機序

Target of Action

Related compounds such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives have shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .

Mode of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin . This binding can inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest .

Biochemical Pathways

Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown to induce apoptosis in cancer cells, such as bt-474 cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and is often targeted in cancer therapies .

将来の方向性

The future directions for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs could be in the development of new classes of antimicrobial agents . The increase in antibiotic resistance has encouraged researchers to search for new compounds, which are active against acute as well as chronic forms of diseases . Therefore, these compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .

特性

IUPAC Name |

1-(3-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEAKYQSJVMRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)